1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17FN2O3S and its molecular weight is 360.4. The purity is usually 95%.
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Biological Activity
1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O3S. The structure includes a thienoimidazole core, which is known for various biological activities.
Key Properties
Property | Value |
---|---|
Molecular Weight | 336.44 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazole derivatives, including those similar to our compound. For instance, imidazole-4,5-dicarboxylic acid and its analogs have shown significant inhibitory effects against viruses such as HIV and dengue virus (DENV) with EC50 values in the micromolar range . While specific data on our compound is limited, its structural similarities suggest a potential for similar antiviral activity.
Anticancer Properties
Imidazole derivatives have been investigated for their anticancer properties. Research indicates that compounds containing the thienoimidazole scaffold can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation . The presence of fluorine and methyl groups in our compound may enhance its bioactivity by modulating lipophilicity and metabolic stability.
The proposed mechanism of action involves the interaction with cellular targets that regulate cell signaling pathways. For example, compounds with thienoimidazole structures are known to inhibit protein kinases and other enzymes critical for tumor growth and viral replication .
Case Studies
- Study on Imidazole Derivatives : A study evaluated a series of imidazole derivatives for their antiviral activity against different viral strains. Among them, compounds with modifications similar to our target showed promising results with IC50 values indicating effective inhibition of viral replication .
- Anticancer Activity : Another investigation focused on the anticancer effects of thienoimidazole derivatives. The study reported that these compounds could significantly reduce cell viability in various cancer cell lines, suggesting that our compound might exhibit similar effects due to its structural characteristics .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-12-3-2-4-15(9-12)21-17-11-25(23,24)10-16(17)20(18(21)22)14-7-5-13(19)6-8-14/h2-9,16-17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDPXSSBWLUGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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